1H NMR and 13C NMR spectrum data for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride
1H NMR and 13C NMR spectrum data for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride
Structural Elucidation of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride: A Comprehensive NMR Guide
Executive Summary
Morpholine scaffolds are ubiquitous in drug discovery due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride is a highly versatile synthetic intermediate used in the development of peptidomimetics and kinase inhibitors.
Validating the structural integrity of this compound requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. This whitepaper provides an in-depth, field-proven guide to the 1 H and 13 C NMR spectral analysis of this specific morpholine derivative, emphasizing the causality behind experimental choices and spectral phenomena such as diastereotopicity and salt-form confirmation.
Structural Elucidation Strategy & Causality
When analyzing 4-Benzyl-morpholine-3-carboxylic acid hydrochloride, the analytical strategy must account for three critical structural features:
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The Hydrochloride Salt Form: The compound is a protonated salt. Choosing a solvent that prevents rapid proton exchange is critical to observing the NH+ proton, thereby validating the salt form.
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The Chiral Center at C3: The carboxylic acid at the C3 position creates a stereocenter. This chiral environment renders the adjacent methylene protons (both on the morpholine ring and the benzyl group) diastereotopic . They will experience different magnetic environments and couple to each other, resulting in complex splitting patterns (e.g., AB quartets) rather than simple singlets[1].
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Heteroatom Deshielding: The nitrogen and oxygen atoms in the morpholine ring heavily deshield the adjacent carbons and protons, shifting their resonance downfield[2].
Experimental Protocol for NMR Acquisition
To ensure a self-validating system where the data inherently proves its own reliability, the following step-by-step methodology must be adhered to.
Step 1: Sample Preparation
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Solvent Selection: Weigh 15–20 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: The HCl salt is highly polar and insoluble in CDCl 3 . DMSO- d6 not only ensures complete dissolution but its slow proton-exchange rate allows for the observation of the -COOH and -NH + protons.
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Internal Standard: Ensure the DMSO- d6 contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference point (0.00 ppm), ensuring that any chemical shift variations caused by temperature or concentration are calibrated out.
Step 2: Instrument Tuning and Shimming
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Locking: Lock the spectrometer to the deuterium frequency of DMSO- d6 .
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Shimming: Perform gradient shimming (Z1 to Z5) to homogenize the magnetic field. Causality: A homogeneous field is mandatory to resolve the fine J-coupling (e.g., the ~13.5 Hz geminal coupling of the benzyl protons). Poor shimming will artificially broaden these peaks, masking the diastereotopic effects.
Step 3: Acquisition Parameters
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1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds. Causality: 1 H has a 99.98% natural abundance; 16 scans are sufficient for a high Signal-to-Noise (S/N) ratio.
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13 C NMR (100 MHz): Acquire 1024 scans with a relaxation delay of 2.0 seconds and proton decoupling (WALTZ-16). Causality: 13 C has only a 1.1% natural abundance. The high number of scans is required to resolve quaternary carbons (like the C=O group), which lack Nuclear Overhauser Effect (NOE) enhancement and have longer T1 relaxation times.
Workflow Visualization
Workflow for NMR acquisition and structural validation of the morpholine derivative.
Quantitative Data Presentation: Spectral Analysis
H NMR Spectral Data (DMSO- d6 , 400 MHz)
The proton spectrum is defined by the chiral center at C3, which breaks the symmetry of the molecule. The [1] dictates that protons on a methylene group adjacent to a chiral center are diastereotopic and will split each other.
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment & Causality |
| -COOH | ~13.50 | br s | 1H | - | Carboxylic acid proton. Broadened due to intermediate exchange rates. |
| -NH + | ~10.50 | br s | 1H | - | Protonated amine confirming the HCl salt form. Visible due to DMSO- d6 . |
| Ar-H | 7.40 – 7.60 | m | 5H | - | Benzyl aromatic protons. Overlapping multiplets due to similar electronic environments. |
| N-CH 2 -Ph | ~4.30, ~4.50 | AB q | 2H | ~13.5 | Benzyl methylene. Diastereotopic due to C3 chirality; exhibits strong geminal coupling. |
| C3-H | ~4.15 | dd | 1H | 9.0, 3.5 | Morpholine methine. Highly deshielded by adjacent N + and COOH groups. |
| C2-H 2 | ~3.90, ~4.05 | m, m | 2H | - | Morpholine methylene adjacent to Oxygen. Diastereotopic. |
| C6-H 2 | ~3.70, ~3.85 | m, m | 2H | - | Morpholine methylene adjacent to Oxygen. Diastereotopic. |
| C5-H 2 | ~3.10, ~3.40 | m, m | 2H | - | Morpholine methylene adjacent to Nitrogen. Shifted upfield relative to O-adjacent protons. |
C NMR Spectral Data (DMSO- d6 , 100 MHz)
Carbon shifts are less affected by diastereotopicity but are highly sensitive to electronegative heteroatoms. According to standard empirical rules found in the [2], the presence of oxygen and protonated nitrogen dictates the morpholine ring's shift profile.
| Position | Chemical Shift (ppm) | Carbon Type | Structural Assignment & Causality |
| C=O | ~168.5 | Quaternary (C) | Carboxylic acid carbonyl. Highly deshielded by electronegative oxygens. |
| Ar-C (ipso) | ~130.2 | Quaternary (C) | Aromatic carbon attached to the benzyl methylene. |
| Ar-C (o, m, p) | 128.9 – 131.5 | Methine (CH) | Aromatic ring carbons. |
| C2 | ~66.4 | Methylene (CH 2 ) | Morpholine carbon adjacent to Oxygen. |
| C3 | ~65.2 | Methine (CH) | Morpholine chiral carbon adjacent to Nitrogen and COOH. |
| C6 | ~63.8 | Methylene (CH 2 ) | Morpholine carbon adjacent to Oxygen. |
| N-CH 2 -Ph | ~58.1 | Methylene (CH 2 ) | Benzyl carbon. Deshielded by the adjacent N + . |
| C5 | ~49.5 | Methylene (CH 2 ) | Morpholine carbon adjacent to Nitrogen. |
Conclusion
The structural validation of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride relies heavily on understanding the magnetic environment created by its functional groups. By utilizing DMSO- d6 to lock in exchangeable protons and recognizing the profound diastereotopic effects exerted by the C3 stereocenter, researchers can confidently verify the integrity, salt form, and purity of this critical pharmaceutical building block.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link][1]
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Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link][2]
